Mirabegron impurity-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

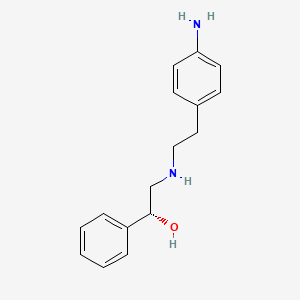

(1R)-2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c17-15-8-6-13(7-9-15)10-11-18-12-16(19)14-4-2-1-3-5-14/h1-9,16,18-19H,10-12,17H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAHDMSPHZSMQN-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391901-45-4 | |

| Record name | 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0391901454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R)-2-{[2-(4-Aminophenyl)ethyl]amino}-1-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((4-AMINOPHENETHYL)AMINO)-1-PHENYLETHANOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16J30IOW0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Isolation of (S)-Mirabegron

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the methodologies for the synthesis and isolation of the (S)-Mirabegron enantiomer. (S)-Mirabegron, the distomer of the β3-adrenergic agonist (R)-Mirabegron, is a critical reference standard for enantiomeric purity analysis in the manufacturing of the active pharmaceutical ingredient. This document outlines detailed experimental protocols for its enantioselective synthesis and various isolation techniques, supported by quantitative data and visual workflows.

Enantioselective Synthesis of (S)-Mirabegron

The most direct approach to obtaining enantiomerically pure (S)-Mirabegron is through a stereospecific synthetic route commencing with the corresponding chiral starting material, (S)-mandelic acid. This method obviates the need for chiral resolution at later stages, often leading to higher overall yields and purity.

Synthetic Pathway Overview

The synthesis initiates with the condensation of (S)-mandelic acid with 4-nitrophenethylamine to form the chiral amide intermediate. Subsequent reduction of both the amide and nitro functionalities, followed by coupling with the thiazole moiety, yields the final (S)-Mirabegron product.

Caption: Enantioselective synthesis of (S)-Mirabegron.

Experimental Protocols

Step 1: Synthesis of (S)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide

-

To a solution of (S)-Mandelic acid (100 g, 0.6578 mol) in methanol (500 ml), add trimethyl borate (70 g, 0.6730 mol) and stir for 60 minutes to obtain a clear solution.

-

Add 4-nitrophenethylamine hydrochloride (120 g, 0.5940 mol) and triethylamine (70 g, 0.6930 mol).

-

Reflux the reaction mixture for 12 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure amide.

Step 2: Reduction of (S)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide

-

Dissolve the amide from Step 1 (100 g, 0.33 mol) in anhydrous tetrahydrofuran (THF) (1 L) under a nitrogen atmosphere.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (1 M in THF, 1 L, 1 mol) to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of methanol, followed by 1N HCl.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amino alcohol.

Step 3: Catalytic Reduction of the Nitro Group

-

Dissolve the crude amino alcohol from Step 2 in methanol (1 L).

-

Add 10% Palladium on carbon (10 g, 50% wet) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 8 hours.

-

Filter the reaction mixture through a bed of Celite to remove the catalyst and wash the bed with methanol.

-

Concentrate the filtrate under reduced pressure to yield (S)-2-((4-aminophenylethyl)amino)-1-phenylethanol.

Step 4: Coupling with 2-(2-aminothiazol-4-yl)acetic acid

-

To a mixture of (S)-2-((4-aminophenylethyl)amino)-1-phenylethanol (10 g), 2-(2-aminothiazol-4-yl)acetic acid (5.5 g), and concentrated hydrochloric acid (3.5 g) in water (75 ml), add a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (7.5 g in 120 ml of water) slowly at 25-30°C.[1]

-

Stir the reaction mixture at this temperature for 3 hours.

-

Adjust the pH to 9-10 with a 10% aqueous sodium hydroxide solution and stir for 90 minutes.[1]

-

Filter the precipitated solid, wash with water, and dry.

-

Purify the crude (S)-Mirabegron by recrystallization from isopropanol to obtain the final product.

Summary of Synthetic Yields and Purity

| Step | Product | Typical Yield (%) | Purity (HPLC, %) |

| 1 | (S)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide | 80-90 | >98 |

| 2 & 3 | (S)-2-((4-aminophenylethyl)amino)-1-phenylethanol | 75-85 (over two steps) | >97 |

| 4 | (S)-Mirabegron | 70-80 | >99 |

Isolation of (S)-Mirabegron from a Racemic Mixture

In scenarios where a racemic mixture of Mirabegron is produced, the isolation of the (S)-enantiomer is necessary. This can be achieved through preparative chiral chromatography or diastereomeric salt resolution.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers on a larger scale. The methodology is developed by scaling up an optimized analytical method.

Caption: Workflow for preparative chiral HPLC isolation.

2.1.1. Experimental Protocol for Preparative Chiral HPLC

-

Analytical Method Optimization:

-

Scale-Up to Preparative Scale:

-

Column: A larger dimension column of the same stationary phase (e.g., Chiralpak AY, 250 x 20 mm).

-

Sample Preparation: Dissolve the racemic Mirabegron in the mobile phase at the highest possible concentration without compromising resolution.

-

Injection Volume: Increase the injection volume proportionally to the column size.

-

Flow Rate: Adjust the flow rate according to the column diameter to maintain a similar linear velocity as the analytical method.

-

Fraction Collection: Collect the eluent in fractions corresponding to the elution time of the (S)-enantiomer peak.

-

Post-Processing: Combine the fractions containing the pure (S)-enantiomer and evaporate the solvent under reduced pressure.

-

Purity Check: Analyze the collected fraction using the analytical HPLC method to confirm enantiomeric purity.

-

2.1.2. Summary of Chromatographic Data

| Parameter | Analytical HPLC | Preparative HPLC (Example) |

| Column | Chiralpak AY-H (250 x 4.6 mm, 5 µm)[2] | Chiralpak AY (250 x 20 mm) |

| Mobile Phase | n-hexane:ethanol:DEA (55:45:0.1)[2] | n-hexane:ethanol:DEA (55:45:0.1) |

| Flow Rate | 1.0 mL/min[2] | ~18-20 mL/min |

| Temperature | 35 °C[2] | Ambient or 35 °C |

| Detection | UV 254 nm[2] | UV 254 nm |

| Resolution (Rs) | > 2.0 | > 1.5 |

Diastereomeric Salt Resolution of a Key Intermediate

An alternative to direct chiral chromatography of the final product is the resolution of a key chiral intermediate, such as 2-[benzyl(4-nitrophenethyl)amino]-1-phenylethanol, via the formation of diastereomeric salts with a chiral acid.

Caption: Diastereomeric salt resolution workflow.

2.2.1. Experimental Protocol for Diastereomeric Resolution

-

Salt Formation:

-

Dissolve racemic 2-[benzyl(4-nitrophenethyl)amino]-1-phenylethanol in a suitable solvent such as ethyl acetate.

-

Add a sub-stoichiometric amount (e.g., 0.5-0.7 equivalents) of the chiral resolving agent, (S)-mandelic acid.

-

Stir the mixture to allow for the formation of the diastereomeric salts.

-

-

Fractional Crystallization:

-

Cool the mixture to induce crystallization of the less soluble diastereomeric salt. The solubility of the diastereomeric salts is highly dependent on the solvent system, and optimization may be required.[3]

-

Filter the crystalline material and wash with a cold solvent to isolate the salt of one enantiomer.

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate).

-

Add a base (e.g., aqueous sodium hydroxide) to neutralize the mandelic acid and liberate the free amine into the organic layer.

-

Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched intermediate.

-

-

Conversion to (S)-Mirabegron:

-

The enantiomerically pure intermediate can then be carried forward through the remaining synthetic steps (debenzylation, nitro reduction, and coupling) to yield (S)-Mirabegron.

-

2.2.2. Summary of Resolution Data

| Parameter | Value |

| Resolving Agent | (S)-Mandelic Acid |

| Solvent for Crystallization | Ethyl acetate |

| Typical Enantiomeric Excess (e.e.) of Intermediate | >95% after one crystallization |

| Overall Yield of Resolved Intermediate | 35-45% (based on the racemate) |

Conclusion

This guide has detailed robust methodologies for the synthesis and isolation of (S)-Mirabegron. The enantioselective synthetic route starting from (S)-mandelic acid offers a direct and efficient pathway to the desired enantiomer. For the separation of racemic mixtures, preparative chiral HPLC provides a high-resolution technique, while diastereomeric salt resolution of a key intermediate presents a classical and scalable alternative. The choice of method will depend on factors such as scale, available equipment, and cost considerations. The provided protocols and data serve as a comprehensive resource for researchers and professionals in the field of pharmaceutical development and quality control.

References

Spectroscopic Deep Dive: A Technical Guide to the Characterization of Mirabegron Impurity-1

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic characterization of a significant Mirabegron impurity, designated as Impurity-1. Tailored for researchers, scientists, and professionals in drug development, this document outlines the critical methodologies and data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the structural elucidation and confirmation of this compound.

Mirabegron is the first β3-adrenoreceptor agonist used for the treatment of overactive bladder. The control of impurities in the final drug substance is a critical aspect of pharmaceutical development to ensure safety and efficacy.[1] This guide focuses on a known process-related and degradation impurity, N-Formyl Mirabegron, which can arise from the presence of formic acid, a common reactive impurity in pharmaceutical excipients.[2][3]

Structural Elucidation of Mirabegron Impurity-1 (N-Formyl Mirabegron)

The comprehensive spectroscopic analysis confirms the structure of this compound as N-Formyl Mirabegron. The molecular formula is C22H24N4O3S, with a molecular weight of 424.52 g/mol .

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from NMR, MS, and IR analyses of N-Formyl Mirabegron.

Table 1: ¹H NMR and ¹³C NMR Spectral Data

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Aromatic CH | 7.20 - 7.40 (m) | 125.0 - 130.0 |

| Thiazole CH | 6.80 (s) | 107.0 |

| Formyl CH | 8.25 (s) | 162.5 |

| Methylene CH₂ | 3.50 (s) | 45.0 |

| Ethyl CH₂ | 2.80 - 2.95 (m) | 48.0, 52.0 |

| Phenyl CH | 4.80 - 4.90 (t) | 70.0 |

| Amide NH | 9.80 (s) | - |

| Amino NH | 3.00 (br s) | - |

| Hydroxyl OH | 5.50 (d) | - |

Note: The spectral data is a representative summary based on published information. Actual values may vary depending on the solvent and instrument used.

Table 2: Mass Spectrometry (MS) Data

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |

| ESI+ | 425.16 | [M+H]⁺ |

| ESI+ | 447.14 | [M+Na]⁺ |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3400 | N-H and O-H stretching |

| 1650 - 1680 | C=O stretching (Amide) |

| 1500 - 1600 | C=C stretching (Aromatic) |

| 1200 - 1300 | C-N stretching |

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of the isolated impurity was dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition : Standard acquisition parameters were used, including a 30-degree pulse and a relaxation delay of 1-2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

¹³C NMR Acquisition : A proton-decoupled sequence was used to acquire the ¹³C NMR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation : A dilute solution of the impurity was prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source was used.

-

Analysis : The sample was introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Data was acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Infrared (IR) Spectroscopy

-

Sample Preparation : A small amount of the solid impurity was mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory was used.

-

Instrumentation : An FTIR spectrometer was used to record the spectrum.

-

Acquisition : The spectrum was typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for the characterization of this compound and the mechanism of action of the parent drug, Mirabegron.

Caption: Experimental workflow for the isolation and spectroscopic characterization of this compound.

Caption: Simplified signaling pathway for Mirabegron's mechanism of action.

This guide provides a foundational understanding of the spectroscopic techniques employed to identify and characterize impurities in pharmaceutical products, using this compound as a case study. The presented data and methodologies are essential for maintaining the quality, safety, and regulatory compliance of pharmaceutical formulations.

References

- 1. asianpubs.org [asianpubs.org]

- 2. [PDF] Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients | Semantic Scholar [semanticscholar.org]

- 3. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Mirabegron Impurity-1: A Technical Guide

This technical guide provides a comprehensive overview of the known physicochemical properties of Mirabegron impurity-1, a significant related substance of the drug Mirabegron. This document is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

Mirabegron is a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. This compound is one of the potential process-related impurities that must be monitored and controlled within acceptable limits. This guide summarizes its fundamental physicochemical characteristics and analytical methodologies for its quantification.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

Table 1: Chemical Identity of this compound

| Parameter | Value |

| Systematic Name | N1-[(Ethylimino)methylidene]-N3,N3-dimethylpropan-1,3-diamine[1][2] |

| Synonyms | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide[3][4] |

| CAS Number | 1892-57-5 (Freebase)[1][2][4] |

| 25952-53-8 (HCl salt)[1][3] | |

| Molecular Formula | C8H17N3[1][2] |

| Molecular Weight | 155.2 g/mol [1][2] |

Table 2: Physical Properties of this compound

| Parameter | Value |

| Appearance | Colorless to Pale Yellow thick Oil[1] |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| pKa | Data not available |

Experimental Protocols

The primary analytical technique for the detection and quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

RP-HPLC Method for Quantification of Mirabegron Impurities

This protocol is a representative method based on published literature for the analysis of Mirabegron and its related substances.

Objective: To separate and quantify this compound from the bulk drug substance and other impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

-

Chromatographic data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Puratis C18 (250 x 4.6mm, 5µm) or equivalent[5] |

| Mobile Phase A | 20 mM Ammonium acetate, pH adjusted to 4.5[5] |

| Mobile Phase B | Methanol[5] |

| Gradient Program | A gradient program is utilized to ensure the effective separation of all impurities.[5][6] |

| Flow Rate | 1.0 mL/min[6] |

| Column Temperature | 25 °C[5] or 30 °C[6] |

| Detection Wavelength | 247 nm[5] or 220 nm[6] |

| Injection Volume | 20 µL[6] |

Sample Preparation:

-

Accurately weigh a suitable amount of the Mirabegron test sample.

-

Dissolve and dilute the sample in a suitable solvent, such as 30% methanol, to a final concentration of approximately 1 mg/mL.[6]

-

For the analysis of impurities at low levels, a spiked sample can be prepared by adding a known amount of this compound standard to the Mirabegron sample solution.[5]

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Inject the prepared sample solution into the chromatograph.

-

Record the chromatogram and identify the peak corresponding to this compound based on its retention time relative to the main peak.

-

Quantify the impurity by comparing its peak area to that of a reference standard of known concentration.

Mandatory Visualizations

Analytical Workflow for this compound

The following diagram illustrates the general workflow for the analysis of this compound.

Caption: Workflow for the Quantification of this compound.

References

- 1. glppharmastandards.com [glppharmastandards.com]

- 2. pharmaceresearch.com [pharmaceresearch.com]

- 3. veeprho.com [veeprho.com]

- 4. Mirabegron EP Impurity I - SRIRAMCHEM [sriramchem.com]

- 5. ajphr.com [ajphr.com]

- 6. CN110824056B - HPLC analysis method of mirabegron related substances - Google Patents [patents.google.com]

The Crucial Role of Process Parameters in the Synthesis of (S)-Mirabegron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Mirabegron, marketed under various trade names, is a potent and selective β3-adrenergic receptor agonist utilized for the treatment of overactive bladder. The therapeutically active enantiomer is (S)-Mirabegron. The stereospecific synthesis of this compound is a critical aspect of its manufacturing, with process parameters playing a pivotal role in achieving high yield, purity, and enantiomeric excess. This technical guide provides an in-depth analysis of the impact of various process parameters on the formation of (S)-Mirabegron, based on publicly available scientific literature and patents.

Synthetic Strategies and Key Transformations

The synthesis of (S)-Mirabegron typically involves a multi-step process. A common and effective strategy commences with the coupling of 2-aminothiazole-4-acetic acid with a protected 4-aminophenethylamine derivative, followed by a key stereoselective step to introduce the chiral center, and concluding with deprotection. Another prevalent route utilizes (R)-styrene oxide as a chiral precursor. The core of the synthesis revolves around several key chemical transformations, including amidation, reductive amination, and deprotection steps. The efficiency of each of these steps is highly dependent on the careful control of process parameters.

Impact of Process Parameters on Key Synthetic Steps

The following sections detail the influence of critical process parameters on the yield and purity of intermediates and the final (S)-Mirabegron product. The data presented is compiled from various sources and is intended to provide a comparative overview.

Step 1: Amidation of 2-Aminothiazole-4-acetic acid

This initial step involves the coupling of 2-aminothiazole-4-acetic acid with a suitable amine. The use of coupling agents is standard practice to facilitate this reaction.

Table 1: Influence of Coupling Agents and Solvents on Amidation

| Coupling Agent | Additive | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| EDC | HOBt | DMF | Room Temp | 76 | Not Specified | [1] |

| EDC·HCl | - | Water | 28 | 84.5 | 99.80 | |

| N,N'-carbonyldiimidazole | - | N,N-dimethylformamide | 20 | Not Specified | Not Specified | |

| N,N'-diisopropylcarbodiimide | - | Acetonitrile | 25 | Not Specified | Not Specified |

Experimental Protocol: Amidation using EDC·HCl in Water

-

To a stirred solution of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol monohydrochloride (100 g) and 2-aminothiazole-4-yl-acetic acid (55.10 g) in water (1500 mL), concentrated hydrochloric acid (35.61 g) is added.

-

1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (72.01 g) is added to the mixture at 28 °C (±2 °C) and stirring is continued for 1 hour.

-

An additional portion of EDC·HCl (7.2 g) is added, and the mixture is stirred for another 2 hours.

-

The reaction mixture is then washed with a mixture of ethyl acetate (400 mL) and n-butanol (100 mL).

-

To the aqueous layer, n-butanol (1000 mL) is added, followed by the addition of a 20% aqueous ammonia solution (80 mL) to adjust the pH.

-

The organic layer is separated, washed successively with 5% aqueous ammonia (1000 mL) and water.

-

The organic layer is partially concentrated under vacuum, and the temperature is raised to 68 °C (±2 °C).

-

Toluene (1400 mL) is added, and the solution is gradually cooled to room temperature to induce crystallization.

-

The resulting solid is filtered, washed with toluene, and dried under vacuum at 48 °C (±2 °C) to yield Mirabegron.

Step 2: Reductive Amination

The introduction of the chiral side chain is often achieved through reductive amination, a critical step that defines the stereochemistry of the final product. The choice of reducing agent and reaction temperature are paramount for achieving high enantioselectivity.

Table 2: Parameters for the Reductive Amination Step

| Reactant A | Reactant B | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Chiral Purity (%) | Reference |

| Mirabegron intermediate C | (R)-2-amino-1-phenylethanol | Not Specified | Not Specified | -3 to 3 | Not Specified | Not Specified | [2] |

| Compound II | - | Palladium-on-carbon (5-10 wt%) / H₂ (0.1-1 MPa) | Methanol | 20 to 30 | Not Specified | Not Specified | [3] |

Experimental Protocol: Reductive Amination

-

Under a nitrogen atmosphere, a solution of the Mirabegron intermediate C in a suitable solvent is added dropwise to (R)-2-amino-1-phenylethanol at a temperature of -3 to 3 °C.

-

A reducing agent is then added to the reaction mixture while maintaining the temperature and nitrogen protection.

-

The reaction is stirred at -3 to 3 °C until completion, as monitored by TLC.

-

The reaction is quenched by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

The organic phase is separated, washed with water, and then added to concentrated hydrochloric acid at -2 to 2 °C and stirred until the reaction is complete.

-

The pH of the organic phase is adjusted to 10 with an aqueous sodium hydroxide solution.

-

The organic phase is separated, washed, dried, and concentrated.

-

The final product is obtained by recrystallization.

Step 3: Recrystallization and Purification

The final step of purification is crucial for obtaining (S)-Mirabegron with the high purity required for pharmaceutical applications. The choice of solvent system for recrystallization directly impacts the final purity and crystal form.

Table 3: Recrystallization Solvents and their Effect on Purity

| Solvent System | Temperature | Yield (%) | Purity (%) | Reference |

| Ethanol/Water | Not Specified | 94.8 | 99.62 | |

| Methanol/Water | 25 °C (drying) | 68 | Not Specified |

Experimental Protocol: Recrystallization from Ethanol/Water

-

The crude Mirabegron is pulped in a 15% (v/v) ethanol-water solution.

-

The suspension is filtered.

-

The collected solid is dried at 45-50 °C to yield the purified product.

Visualizing the Synthesis and Workflow

To better understand the synthesis of (S)-Mirabegron, the following diagrams illustrate a common reaction pathway and a generalized experimental workflow.

References

Forced Degradation of Mirabegron: An In-depth Technical Guide to Impurity Profiling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the forced degradation studies of Mirabegron, a selective beta-3 adrenergic receptor agonist used in the treatment of overactive bladder. Understanding the degradation pathways and the resulting impurities is crucial for ensuring the safety, efficacy, and stability of the final drug product. This document outlines the experimental protocols for stress testing, summarizes the identified degradation products, and details the analytical methodologies employed for their characterization.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1] These studies involve subjecting the drug substance to conditions more severe than accelerated stability studies to predict its degradation behavior and to develop stability-indicating analytical methods.[2][3] The primary objectives of forced degradation studies are to:

-

Elucidate the degradation pathways of the drug substance.

-

Identify the potential degradation products that could form under various stress conditions.

-

Develop and validate stability-indicating analytical methods capable of separating and quantifying the drug substance from its impurities.

-

Provide insights into the intrinsic stability of the molecule, which aids in formulation and packaging development.

For Mirabegron, forced degradation studies have revealed its susceptibility to hydrolytic and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[4][5][6]

Experimental Protocols for Forced Degradation of Mirabegron

Detailed experimental protocols are essential for reproducible and meaningful forced degradation studies. The following sections describe the typical conditions applied to Mirabegron.

Preparation of Stock Solution

A stock solution of Mirabegron is typically prepared by dissolving the active pharmaceutical ingredient (API) in a suitable solvent, such as methanol or a mixture of methanol and water, to a concentration of approximately 1 mg/mL.[2][7] This stock solution is then used for the various stress studies.

Hydrolytic Degradation

Hydrolysis studies are performed across a range of pH values to evaluate the drug's susceptibility to acid and base-catalyzed degradation.

-

Acidic Conditions: Mirabegron solution is treated with hydrochloric acid (typically 0.1 N to 1 N) and refluxed for a specified period (e.g., 1-2 hours).[6][8] The resulting solution is then neutralized with a base (e.g., sodium hydroxide) before analysis.[6]

-

Basic Conditions: The drug solution is exposed to a basic environment using sodium hydroxide (typically 0.1 N to 0.5 N) and refluxed for a defined duration (e.g., 2 hours).[6][8] The solution is subsequently neutralized with an acid (e.g., hydrochloric acid) prior to analysis.[6]

-

Neutral Conditions: Mirabegron solution is refluxed in water for an extended period (e.g., 48 hours) to assess its stability in a neutral aqueous environment.[6]

Oxidative Degradation

Oxidative degradation is typically induced using hydrogen peroxide (H₂O₂). The drug solution is treated with a solution of H₂O₂ (e.g., 3-15% w/v) and kept at room temperature for a designated time (e.g., 8 hours).[6][8]

Thermal Degradation

To assess thermal stability, solid Mirabegron powder is subjected to dry heat in a hot air oven at a controlled temperature (e.g., 60-80°C) for a specified duration.[9] The stressed sample is then dissolved in a suitable solvent for analysis.

Photolytic Degradation

Photostability testing is conducted by exposing the solid drug substance or its solution to a combination of visible and ultraviolet light in a photostability chamber. The exposure levels should meet the ICH Q1B guidelines, which recommend a minimum of 1.2 million lux hours and 200 watt hours per square meter.[3]

Identified Impurities and Degradation Products

Forced degradation studies of Mirabegron have led to the identification of several degradation products (DPs). The primary analytical technique used for their characterization is Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS), which provides accurate mass measurements for structural elucidation.[4][5]

Table 1: Summary of Mirabegron Degradation Products and Formation Conditions

| Degradation Product (DP) | Stress Condition(s) of Formation |

| DP1 | Acidic, Basic, Neutral Hydrolysis, Oxidative |

| DP2 | Basic Hydrolysis |

| DP3 | Basic Hydrolysis |

| DP4 | Basic Hydrolysis |

| DP5 | Acidic Hydrolysis |

| DP6 | Oxidative |

| DP7 | Oxidative |

| N-formyl Mirabegron | Isothermal stress in the presence of formic acid |

Data compiled from multiple sources. The exact structures and percentage of formation can be found in the cited literature.[6][10][11]

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for the successful outcome of forced degradation studies.

Chromatographic Separation

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) or UPLC method is typically employed to separate Mirabegron from its degradation products.[10][12] Common stationary phases include C8 or C18 columns. The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[4][12]

Detection and Quantification

UV detection is commonly used for quantification, with the wavelength set at the absorption maximum of Mirabegron (around 250 nm).[11][12] Mass spectrometry is used for the identification and structural characterization of the impurities.

Visualizing Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the general workflow for conducting forced degradation studies of Mirabegron.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. ijrpp.com [ijrpp.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. impactfactor.org [impactfactor.org]

- 9. chemmethod.com [chemmethod.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajphr.com [ajphr.com]

Unveiling the Degradation Profile of Mirabegron: A Technical Guide for Drug Development Professionals

An In-depth Exploration into the Identification and Characterization of Mirabegron's Potential Degradation Products

For researchers, scientists, and drug development professionals, a thorough understanding of a drug substance's stability and degradation profile is paramount to ensuring its safety, efficacy, and quality. This technical guide provides a comprehensive overview of the identification of potential degradation products of Mirabegron, a potent and selective beta-3 adrenergic receptor agonist used in the treatment of overactive bladder. By delving into forced degradation studies, analytical methodologies, and structural elucidation, this document serves as a critical resource for navigating the complexities of drug stability and impurity profiling in accordance with international regulatory guidelines.

Executive Summary

Mirabegron has been found to be susceptible to degradation under hydrolytic (acidic, basic, and neutral) and oxidative stress conditions, while it exhibits stability under thermal and photolytic stress.[1][2][3] Forced degradation studies, conducted as per the International Conference on Harmonization (ICH) guidelines, have led to the identification and characterization of several degradation products (DPs). Advanced analytical techniques, primarily Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have been instrumental in this process.[1][2][4][5][6] This guide synthesizes the available data on these degradation products, their formation pathways, and the experimental protocols for their identification.

Forced Degradation and Identification of Degradation Products

Forced degradation studies are a cornerstone of drug development, providing critical insights into the intrinsic stability of a drug molecule and helping to develop stability-indicating analytical methods. Mirabegron has been subjected to a battery of stress conditions as stipulated by ICH guideline Q1A (R2).[1][2]

Summary of Degradation Behavior

Mirabegron's stability profile can be summarized as follows:

-

Hydrolytic Degradation: The drug degrades in acidic, basic, and neutral hydrolytic conditions.[1][2][3][4][5][6]

-

Oxidative Degradation: Mirabegron is susceptible to oxidative stress, leading to the formation of distinct degradation products.[1][2][3][4][5]

-

Thermal and Photolytic Stability: The drug is generally stable under thermal and photolytic stress conditions.[1][2][3]

A total of seven degradation products have been characterized in some studies, with their structures elucidated using high-resolution mass spectrometry and, in some cases, Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][4][6]

Quantitative Data on Degradation Products

The following table summarizes the key degradation products of Mirabegron identified under various stress conditions, along with their mass-to-charge ratio (m/z) and the conditions under which they were formed.

| Degradation Product (DP) | m/z | Stress Condition(s) of Formation | Reference(s) |

| DP1 | 257 | Acidic, Basic, Neutral Hydrolysis, Oxidative | [2][3][4] |

| DP2 | 439 | Acidic, Basic Hydrolysis | [4] |

| DP3 | 173 | Acidic Hydrolysis | [4] |

| DP4 | 413 | Oxidative | [4] |

| A1 (m/z 257) | 257 | Base Degradation | [4] |

| A2 (m/z 439) | 439 | Base Degradation | [4] |

| B1 (m/z 173) | 173 | Acid Degradation | [4] |

| B2 (m/z 257) | 257 | Acid Degradation | [4] |

| B3 (m/z 439) | 439 | Acid Degradation | [4] |

| C1 (m/z 257) | 257 | Peroxide Degradation | [4] |

| C2 (m/z 413) | 413 | Peroxide Degradation | [4] |

Experimental Protocols

The identification and quantification of Mirabegron's degradation products rely on robust and validated analytical methods. The following sections detail the methodologies employed in key experiments.

Forced Degradation Study Protocol

A typical forced degradation study for Mirabegron involves the following steps:

-

Preparation of Stock Solution: A stock solution of Mirabegron is prepared in a suitable solvent, such as methanol.[7]

-

Application of Stress Conditions:

-

Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 N to 1 N HCl) and refluxed or kept at a specific temperature for a defined period.[3][7][8]

-

Base Hydrolysis: The drug solution is treated with a base (e.g., 0.1 N to 0.5 N NaOH) and refluxed or kept at a specific temperature for a defined period.[3][7][8]

-

Neutral Hydrolysis: The drug is refluxed in water for an extended period.[3][4]

-

Oxidative Degradation: The drug solution is treated with hydrogen peroxide (e.g., 3% to 30% H₂O₂) at room temperature.[3][7][8]

-

Thermal Degradation: The solid drug is exposed to dry heat in an oven at a high temperature (e.g., 60-80°C) for several hours or days.[3][7]

-

Photolytic Degradation: The drug powder is exposed to UV radiation in a UV chamber.[8]

-

-

Sample Preparation for Analysis: After exposure to stress, the solutions are neutralized (for acid and base hydrolysis samples) and diluted with an appropriate mobile phase or diluent to a suitable concentration for analysis.[4] All samples are filtered through a membrane filter (e.g., 0.22 µm) before injection into the analytical system.[4]

Analytical Methodology: UPLC/HPLC

A stability-indicating liquid chromatographic method is essential for separating the degradation products from the parent drug and from each other.

-

Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) systems are used.[1][4][8]

-

Column: A reverse-phase C18 or C8 column is commonly employed for separation. Examples include Waters CSH C18 (100 mm × 2.1 mm, 1.7 μm) and X-Terra RP-8 (250 mm × 4.6 mm, 5 µm).[1][4]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[1][4][8]

-

Flow Rate: A typical flow rate is between 0.3 mL/min and 1.0 mL/min.[2][4]

-

Detection: A Photodiode Array (PDA) detector or a UV detector is used for detection at a specific wavelength, such as 240 nm or 258 nm.[4][8]

Structural Elucidation: Mass Spectrometry and NMR

-

Mass Spectrometry (MS): LC-MS/MS and UPLC-QTOF-MS/MS are powerful tools for identifying the molecular weights and fragmentation patterns of the degradation products.[1][2][4] This data is crucial for proposing the chemical structures of the impurities.

-

Nuclear Magnetic Resonance (NMR): For definitive structure confirmation, degradation products can be isolated using preparative LC and their structures elucidated using NMR spectroscopy.[4]

Visualizing Experimental Workflows and Degradation Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for identifying degradation products and the proposed degradation pathways of Mirabegron.

Conclusion

The comprehensive analysis of Mirabegron's degradation profile reveals its susceptibility to hydrolysis and oxidation, highlighting the critical need for robust control over manufacturing processes and storage conditions. The identification and characterization of its degradation products, facilitated by advanced analytical techniques, are integral to ensuring the safety and quality of the final drug product. This technical guide provides a foundational understanding for researchers and professionals in the pharmaceutical industry to develop stable formulations and accurate analytical methods for Mirabegron, ultimately contributing to the delivery of safe and effective medicines to patients. Further research, including in silico toxicity predictions of the identified degradation products, can provide a more complete safety profile.[1][2]

References

- 1. Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. ijpsjournal.com [ijpsjournal.com]

Navigating the Acquisition and Analysis of Mirabegron Impurity-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview for sourcing and analyzing the Mirabegron impurity-1 reference standard. It is designed to assist researchers, scientists, and drug development professionals in ensuring the quality and safety of the active pharmaceutical ingredient (API), Mirabegron. This document outlines reputable suppliers, detailed analytical methodologies for impurity identification and quantification, and the underlying signaling pathway of Mirabegron's therapeutic action.

Sourcing this compound Reference Standard

The acquisition of high-purity, certified reference standards is a critical first step in any analytical drug development program. This compound, a key substance for quality control, is available from several specialized suppliers. The following table summarizes key information for sourcing this reference standard.

| Supplier | Catalog Number (Example) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Sriramchem | SPV001-01 | 1892-57-5 | C₈H₁₇N₃ | 155.24 | Offers a pharmaceutical reference standard. A Certificate of Analysis (CoA) is available upon request.[1] |

| GLP Pharma Standards | GL-M2006 | 1892-57-5 (Freebase); 25952-53-8 (HCl salt) | C₈H₁₇N₃ | 155.2 | Accompanied by a comprehensive CoA, including ¹H NMR, Mass, HPLC, and IR data.[2] |

| Simson Pharma Limited | - | 25952-53-8 | - | - | Provides the HCl salt form and includes a CoA with purchase.[3] |

| Chemicea Pharma | - | 1892-57-5 | - | - | A leading manufacturer and exporter offering the freebase form.[4] |

| Daicel Pharma Standards | - | - | - | - | Specializes in the synthesis of high-quality Mirabegron impurities and offers custom synthesis.[5] |

| Veeprho | - | 25952-53-8 | - | - | Provides the HCl salt form which complies with USP, EP, JP, and BP standards and includes a detailed Structure Elucidation Report (SER).[6] |

| Pharmace Research Laboratory | PACE-M07009 | 1892-57-5 | C₈H₁₇N₃ | 155.2 | - |

| Pharmaffiliates | PA 13 0810090 | 1892-57-5 | C₈H₁₇N₃ | 155.25 | Offers the freebase form.[7] |

| MedChemExpress | - | - | - | - | Describes this compound as a potent and selective β₃-adrenergic receptor agonist.[8] |

| SynZeal | SZ-M035096 | 25952-53-8 | C₈H₁₇N₃:HCl | 155.2 : 36.5 | Supplies the HCl salt and provides a detailed CoA with analytical data meeting regulatory compliance.[9] |

Analytical Methodology: Quantification of this compound

Accurate and robust analytical methods are essential for the quantification of impurities in pharmaceutical products. The following is a detailed protocol for a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method, synthesized from established methodologies for Mirabegron and its related substances.[6][10][11][12]

Experimental Protocol: RP-HPLC for this compound

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a PDA detector.

-

Chromatographic data acquisition and processing software.

2. Chromatographic Conditions:

-

Column: Puratis C18 (250 x 4.6 mm, 5 µm) or equivalent.[6]

-

Mobile Phase A: 20 mM Ammonium acetate, with the pH adjusted to 4.5.[6]

-

Mobile Phase B: Methanol.[6]

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 75 25 5 75 25 45 30 70 50 0 100 55 75 25 | 65 | 75 | 25 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.[6]

-

Detection Wavelength: 247 nm.[6]

-

Injection Volume: 10 µL.

3. Preparation of Solutions:

-

Standard Stock Solution (Mirabegron): Accurately weigh and dissolve an appropriate amount of Mirabegron reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

-

Impurity-1 Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution.

-

Spiked Sample Solution: Prepare a solution of Mirabegron (e.g., 100 µg/mL) and spike it with a known concentration of the this compound standard (e.g., 0.5 µg/mL).

4. System Suitability:

-

Inject the spiked sample solution.

-

The system is deemed suitable if the resolution between the Mirabegron peak and the impurity-1 peak is greater than 2.0, and the tailing factor for the Mirabegron peak is not more than 1.5.

5. Data Analysis:

-

Quantify the amount of this compound in a sample by comparing the peak area of the impurity with that of the corresponding peak in the standard solution of a known concentration.

Mechanism of Action: Mirabegron's Signaling Pathway

Mirabegron is a potent and selective agonist of the human beta-3 adrenergic receptor (β3-AR).[13][14] Its therapeutic effect in treating overactive bladder stems from its ability to relax the detrusor smooth muscle of the bladder, thereby increasing bladder capacity.[1][15] The signaling cascade initiated by Mirabegron is depicted below.

The activation of β3-AR by Mirabegron stimulates a G-protein, which in turn activates adenylate cyclase.[13] This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[13] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets that ultimately result in a decrease in intracellular calcium ion concentrations, leading to the relaxation of the detrusor smooth muscle and an increase in bladder capacity.[2][16]

Forced Degradation and Impurity Profiling

Forced degradation studies are crucial for identifying potential degradation products of a drug substance. Mirabegron has been shown to degrade under hydrolytic (acidic and alkaline) and oxidative stress conditions, while it remains stable under neutral, thermal, and photolytic conditions.[4][17][18] These studies are instrumental in developing stability-indicating analytical methods and understanding the impurity profile of Mirabegron. The characterization of these degradation products, often achieved using LC-MS/MS, is a regulatory requirement to ensure the safety and efficacy of the final drug product.[4][19]

References

- 1. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]

- 2. droracle.ai [droracle.ai]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Beta-3 Adrenoceptor Signaling Pathways in Urothelial and Smooth Muscle Cells in the Presence of Succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajphr.com [ajphr.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. droracle.ai [droracle.ai]

- 9. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. impactfactor.org [impactfactor.org]

- 11. CN110824056B - HPLC analysis method of mirabegron related substances - Google Patents [patents.google.com]

- 12. iosrjournals.org [iosrjournals.org]

- 13. What is the mechanism of Mirabegron? [synapse.patsnap.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. droracle.ai [droracle.ai]

- 16. Profile of mirabegron in the treatment of overactive bladder: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. tandfonline.com [tandfonline.com]

Navigating Pharmacopeial Standards for Mirabegron Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacopeial standards for controlling impurities in the active pharmaceutical ingredient (API) Mirabegron, as outlined by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and regulatory submission of Mirabegron.

Introduction to Mirabegron and Impurity Profiling

Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder.[1][2] The control of impurities in the drug substance is a critical aspect of ensuring its quality, safety, and efficacy. Regulatory bodies like the USP and EP establish stringent standards for the identification, quantification, and control of impurities, which can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients.[3]

Pharmacopeial Landscape for Mirabegron

As of late 2025, the pharmacopeial status of Mirabegron is evolving. While a monograph for Mirabegron has been proposed for inclusion in the United States Pharmacopeia-National Formulary (USP-NF), it is important to consult the current official publications for the most up-to-date standards.[4][5] The European Pharmacopoeia (EP) also provides standards for Mirabegron and its impurities through available reference standards.[3]

Identified Impurities of Mirabegron

A number of process-related and degradation impurities of Mirabegron have been identified and are controlled under pharmacopeial guidelines. The following table summarizes the key specified impurities for which reference standards are available from the EP and USP.

| Impurity Name/Designation | Pharmacopeia | CAS Number | Molecular Formula | Notes |

| Mirabegron Related Compound A | USP | 521284-22-0 | C₁₆H₂₀N₂O·HCl | A key chiral impurity.[4][6] |

| Mirabegron Racemate | USP | --- | C₂₁H₂₄N₄O₂S | Used for quantifying chiral impurities.[4] |

| Mirabegron Impurity A | EP | 1796931-48-0 | C₂₁H₂₄N₄O₂S | (S)-Mirabegron.[7][] |

| Mirabegron Impurity B | EP | 391901-45-4 | C₁₆H₂₀N₂O | --- |

| Mirabegron Impurity F | EP | 521284-21-9 | C₁₆H₁₉N₃O₃·HCl | (1R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethan-1-ol hydrochloride. |

| Mirabegron Impurity G | EP | --- | --- | --- |

| Mirabegron Impurity I | EP | 1892-57-5 (Freebase) | C₈H₁₇N₃ | --- |

| 2-(2-Aminothiazol-4-yl)acetic acid (2-ATAA) | - | 29676-71-9 | C₅H₆N₂O₂S | A known process-related impurity. |

| N-Formyl Mirabegron | - | --- | C₂₂H₂₄N₄O₃S | A degradation product formed in the presence of formic acid.[9] |

Quantitative Acceptance Criteria

While the official monographs with specific acceptance criteria for each impurity are not publicly available without a subscription to the pharmacopeias, the general principles of impurity control as outlined in USP General Chapter <1086> Impurities in Drug Substances and Drug Products and ICH guidelines are followed. These typically involve:

-

Reporting Threshold: The level above which an impurity must be reported.

-

Identification Threshold: The level above which the structure of an impurity must be determined.

-

Qualification Threshold: The level above which an impurity must be qualified for its potential biological safety.

For unspecified impurities, general limits such as not more than 0.10% for any individual unknown impurity and not more than 0.5% for total impurities are often applied, though these can vary based on the specific drug substance and its daily dose.

Experimental Protocols for Impurity Determination

The primary analytical technique for the quantification of Mirabegron impurities is High-Performance Liquid Chromatography (HPLC), typically using a reversed-phase column. While the official pharmacopeial methods are detailed in the respective monographs, the following protocols from published scientific literature provide a detailed example of a validated stability-indicating HPLC method for Mirabegron and its impurities.

Example HPLC Method for Related Substances

This method is adapted from a study on the development and validation of an RP-HPLC method for the quantitative determination of potential impurities in Mirabegron.[10]

-

Chromatographic System:

-

Column: Puratis C18 (250 mm x 4.6 mm, 5 µm)[10]

-

Mobile Phase A: 20 mM Ammonium acetate, pH adjusted to 4.5[10]

-

Mobile Phase B: Methanol[10]

-

Gradient Program: A gradient elution is employed to ensure the separation of all impurities. The specific gradient profile would be optimized based on the impurity profile.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C[10]

-

Detection: UV at 247 nm[10]

-

Injection Volume: 10 µL

-

-

Preparation of Solutions:

-

Diluent: A mixture of water and methanol is typically used.

-

Standard Solution: A solution of Mirabegron reference standard and known impurity reference standards is prepared at a specified concentration.

-

Test Solution: A solution of the Mirabegron drug substance is prepared at a specified concentration.

-

-

System Suitability:

-

The system suitability is assessed by injecting the standard solution. Parameters such as theoretical plates, tailing factor for the Mirabegron peak, and resolution between Mirabegron and its critical pair impurities are evaluated to ensure the performance of the chromatographic system.

-

-

Analysis:

-

The test solution is injected, and the chromatogram is recorded. The percentage of each impurity is calculated based on the peak area response relative to the Mirabegron peak area from the standard solution, often using a relative response factor (RRF) if the response of the impurity is different from that of the API.

-

Visualizing the Impurity Control Workflow

The following diagrams illustrate the logical workflow for the identification and control of Mirabegron impurities and a typical experimental workflow for HPLC analysis.

Conclusion

The control of impurities in Mirabegron is a multifaceted process that requires a thorough understanding of the potential process-related and degradation products, as well as robust analytical methodology. Adherence to the standards set forth by the USP and EP is mandatory for ensuring the quality and safety of the drug substance. This guide provides a foundational understanding of the current pharmacopeial landscape for Mirabegron impurities. For definitive and detailed requirements, it is essential to refer to the latest official versions of the USP-NF and the European Pharmacopoeia.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Mirabegron | C21H24N4O2S | CID 9865528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. usp.org [usp.org]

- 5. uspnf.com [uspnf.com]

- 6. [Mirabegron Related Compound A (15 mg) ((R)-2-[(4-Aminophenethyl)amino]-1-phenylethan-1-ol hydrochloride)] - CAS [521284-22-0] [store.usp.org]

- 7. Mirabegron Impurities | SynZeal [synzeal.com]

- 9. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajphr.com [ajphr.com]

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Determination of Mirabegron Impurity-1

Abstract

This application note describes the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Mirabegron Impurity-1 in bulk drug substances. The chromatographic separation was achieved on a C18 column (250 x 4.6 mm, 5 µm) using a gradient elution with a mobile phase consisting of 20 mM ammonium acetate buffer (pH 4.5) and methanol. The detection was carried out at a wavelength of 247 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, accuracy, precision, and robustness.[1][2] This method is suitable for routine quality control analysis and stability studies of Mirabegron.

Introduction

Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder.[3] During the synthesis and storage of Mirabegron, process-related impurities and degradation products can arise, which may affect the safety and efficacy of the drug product. Therefore, it is crucial to have a reliable analytical method to detect and quantify these impurities.[4][5] This application note details a validated RP-HPLC method for the determination of this compound. The method is designed to be specific, sensitive, and robust for use in a quality control environment.

Experimental

Materials and Reagents

-

Mirabegron and Impurity-1 reference standards were of pharmaceutical grade.

-

HPLC grade acetonitrile and methanol were procured from a reputable supplier.

-

Ammonium acetate and acetic acid (analytical grade) were used for buffer preparation.[5]

-

High-purity water was generated using a water purification system.

Instrumentation and Chromatographic Conditions

A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector was used for this study.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Puratis C18 (250 x 4.6 mm, 5 µm)[1][2] |

| Mobile Phase A | 20 mM Ammonium acetate, pH adjusted to 4.5 with acetic acid[1][2] |

| Mobile Phase B | Methanol[1][2] |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C[1][2] |

| Detection Wavelength | 247 nm[1][2] |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase A:Mobile Phase B (50:50, v/v) |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 70 | 30 |

| 15 | 30 | 70 |

| 20 | 30 | 70 |

| 22 | 70 | 30 |

| 25 | 70 | 30 |

Preparation of Solutions

-

Standard Stock Solution: Accurately weigh and dissolve Mirabegron and Impurity-1 reference standards in the diluent to obtain a concentration of 100 µg/mL for each.

-

Spiked Sample Solution: A solution of Mirabegron (1000 µg/mL) was spiked with Impurity-1 at the desired concentration levels for validation studies.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7][8]

Specificity

Specificity was evaluated by analyzing the diluent, a standard solution of Mirabegron, and a spiked solution containing Mirabegron and Impurity-1. The chromatograms were examined for any interference at the retention time of Impurity-1. Stress testing was also performed on Mirabegron to demonstrate the stability-indicating nature of the method.

Linearity

Linearity was assessed by preparing and analyzing a series of Impurity-1 solutions over a concentration range of 0.1 to 1.5 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy

The accuracy of the method was determined by recovery studies. A known amount of Impurity-1 was spiked into a Mirabegron sample at three different concentration levels (50%, 100%, and 150% of the target concentration). The percentage recovery was then calculated.

Precision

-

System Precision: Six replicate injections of a standard solution of Impurity-1 were performed, and the relative standard deviation (%RSD) of the peak areas was calculated.

-

Method Precision (Repeatability): Six independent preparations of a spiked sample were analyzed, and the %RSD of the results was determined.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The effect on the system suitability parameters was observed.[9]

Results and Discussion

The developed HPLC method successfully separated Mirabegron and Impurity-1 with good resolution and peak symmetry. The validation results are summarized in the tables below.

Table 3: System Suitability Results

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (Impurity-1) | ≤ 2.0 | 1.2 |

| Theoretical Plates (Impurity-1) | ≥ 2000 | 4500 |

| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |

Table 4: Summary of Validation Data

| Validation Parameter | Result |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Method Precision (%RSD) | < 2.0% |

| LOD | 0.02 µg/mL |

| LOQ | 0.06 µg/mL |

| Robustness | The method was found to be robust. |

Workflow Diagram

Caption: Workflow for Analytical Method Development and Validation.

Conclusion

A simple, specific, and reliable RP-HPLC method for the quantitative determination of this compound has been developed and validated as per ICH guidelines. The method is suitable for the routine analysis of Mirabegron in bulk drug for the presence of Impurity-1 and can be used for stability studies.

References

- 1. ajphr.com [ajphr.com]

- 2. [PDF] RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Mirabegron | Semantic Scholar [semanticscholar.org]

- 3. Mirabegron | C21H24N4O2S | CID 9865528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. ijoeete.com [ijoeete.com]

- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 7. actascientific.com [actascientific.com]

- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 9. pharmtech.com [pharmtech.com]

Application Note: Chiral RP-HPLC Method for the Quantification of (S)-Mirabegron

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the enantioselective separation and quantification of (S)-Mirabegron, the impurity enantiomer of the active pharmaceutical ingredient, (R)-Mirabegron. The method is applicable for the quality control of Mirabegron in bulk drug substances and pharmaceutical formulations.

Introduction

Mirabegron is a selective β3-adrenergic receptor agonist used in the treatment of overactive bladder. The active enantiomer is (R)-Mirabegron. It is crucial to control the level of the (S)-enantiomer as a chiral impurity in the final drug product. This document provides two validated chiral HPLC methods for the baseline separation and accurate quantification of (S)-Mirabegron.

Chromatographic Conditions

Two primary methods have been established for the chiral separation of Mirabegron enantiomers. Method 1 utilizes a polysaccharide-based chiral stationary phase under normal phase conditions, while Method 2 employs a cyclodextrin-based column in a polar organic mode.

Table 1: Summary of Quantitative HPLC Methods for Mirabegron Enantiomers

| Parameter | Method 1 | Method 2 |

| Chromatographic Column | Chiralpak AY-H (250 x 4.6 mm, 5 µm) | Chiral CD-Ph |

| Mobile Phase | n-hexane:ethanol:diethylamine (55:45:0.1, v/v/v)[1][2] | methanol:water:diethylamine (90:10:0.1, v/v/v)[3][4] |

| Flow Rate | 1.0 mL/min[1][2] | 0.8 mL/min[3][4] |

| Column Temperature | 35°C[1][2] | 40°C[3][4] |

| Detection Wavelength | 254 nm[1][2] | Not Specified |

| Injection Volume | 20 µL[1] | Not Specified |

| Elution Order | (R)-Mirabegron then (S)-Mirabegron | (S)-Mirabegron then (R)-Mirabegron[3][4] |

| Resolution (Rs) | 3.69[1] | 1.9[3][4] |

| Analysis Time | - | < 10 min[3][4] |

Experimental Protocols

Method 1: Normal Phase Chiral HPLC

1. Preparation of Mobile Phase:

-

Precisely mix n-hexane, ethanol, and diethylamine in the ratio of 55:45:0.1 (v/v/v).

-

Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath before use.[1]

2. Standard Solution Preparation:

-

Prepare a stock solution of Mirabegron racemate in the mobile phase.

-

Further dilute to the desired concentration for analysis.

3. Sample Preparation (for pharmaceutical formulations):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a target concentration of Mirabegron and transfer to a volumetric flask.

-

Add the mobile phase, sonicate to dissolve, and dilute to volume.

-

Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Procedure:

-

Equilibrate the Chiralpak AY-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes.[1][2]

-

Set the column oven temperature to 35°C and the UV detector to 254 nm.[1][2]

-

Inject 20 µL of the standard and sample solutions.[1]

-

Identify the peaks of (R)- and (S)-Mirabegron based on their retention times.

-

Quantify the amount of (S)-Mirabegron in the sample by comparing its peak area to that of the standard.

Method 2: Polar Organic Chiral HPLC

1. Preparation of Mobile Phase:

-

Prepare a mixture of methanol, water, and diethylamine in the ratio of 90:10:0.1 (v/v/v).[3][4]

-

Filter and degas the mobile phase as described in Method 1.

2. Standard and Sample Preparation:

-

Follow the procedures outlined in Method 1, using the mobile phase of Method 2 as the diluent.

3. Chromatographic Procedure:

-

Equilibrate the Chiral CD-Ph column with the mobile phase at a flow rate of 0.8 mL/min.[3][4]

-

Inject the prepared solutions.

-

The elution order will be (S)-Mirabegron followed by (R)-Mirabegron.[3][4]

-

Perform quantification as described in Method 1.

Method Validation Summary

Both methods have been validated according to ICH guidelines and have demonstrated to be simple, accurate, sensitive, and robust for the routine quality control of Mirabegron enantiomers.[2] Key validation parameters are summarized below.

Table 2: Method Validation Parameters

| Parameter | Method 1 | Method 2 |

| Linearity | Not Specified | Not Specified |

| Accuracy (% Recovery) | Not Specified | Not Specified |

| Precision (%RSD) | Not Specified | Not Specified |

| LOD | Not Specified | Not Specified |

| LOQ | Not Specified | Not Specified |

| Robustness | Method is robust.[2] | Not Specified |

Visual Representations

Caption: Workflow for the chiral RP-HPLC quantification of (S)-Mirabegron.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Liquid Chromatographic Separation and Thermodynamic Investigation of Mirabegron Enantiomers on a Chiralpak AY-H Column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioseparation of Mirabegron Using Cyclodextrin-based Chiral Columns: High-performance Liquid Chromatography and Molecular Modeling Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Chiral Separation of Mirabegron Enantiomers by High-Performance Liquid Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mirabegron is a selective β3-adrenergic receptor agonist used in the treatment of overactive bladder. As with many pharmaceutical compounds, Mirabegron is a chiral molecule, and its enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the development of reliable and efficient analytical methods for the enantioselective separation and quantification of Mirabegron is crucial for quality control in drug development and manufacturing. This application note details two distinct High-Performance Liquid Chromatography (HPLC) methods for the successful chiral separation of Mirabegron enantiomers, providing comprehensive protocols and comparative data.

The first method employs a polysaccharide-based chiral stationary phase (CSP), specifically an amylose derivative, under normal phase conditions. The second method utilizes a cyclodextrin-based CSP under reversed-phase conditions. Both methods have been demonstrated to achieve baseline separation of the Mirabegron enantiomers and have been validated according to International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Experimental Protocols

Method 1: Normal Phase HPLC with a Polysaccharide-Based Chiral Stationary Phase

This method is based on the use of a Chiralpak AY-H column, which features amylose tris-(5-chloro-2-methylphenylcarbamate) as the chiral selector.[1][4]

Materials and Equipment:

-

HPLC system with a UV detector

-

Chiralpak AY-H column (250 x 4.6 mm i.d., 5 µm particle size)

-

n-Hexane (HPLC grade)

-

Ethanol (HPLC grade)

-

Diethylamine (DEA)

-

Mirabegron reference standard (racemic and individual enantiomers, if available)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chromatographic Conditions:

| Parameter | Condition |

| Column | Chiralpak AY-H (250 x 4.6 mm i.d., 5 µm) |

| Mobile Phase | n-Hexane : Ethanol : Diethylamine (55 : 45 : 0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

Protocol:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, ethanol, and diethylamine in the specified ratio. For example, to prepare 1 L of mobile phase, mix 550 mL of n-hexane, 450 mL of ethanol, and 1 mL of diethylamine. Degas the mobile phase using sonication or another suitable method before use.

-

Standard Solution Preparation: Accurately weigh a suitable amount of Mirabegron reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 1.0 mg/mL).

-

Sample Preparation: Dissolve the sample containing Mirabegron in the mobile phase to a similar concentration as the standard solution. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

HPLC Analysis:

-

Equilibrate the Chiralpak AY-H column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Inject 20 µL of the standard and sample solutions into the HPLC system.

-

Record the chromatograms and determine the retention times for the two enantiomers.

-

-